4-fluoro-1H-benzimidazole

Vue d'ensemble

Description

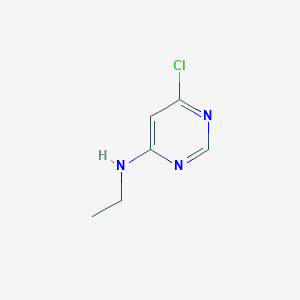

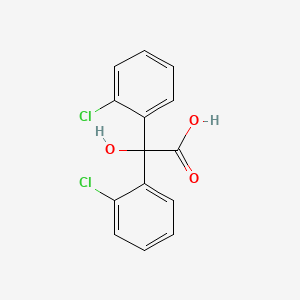

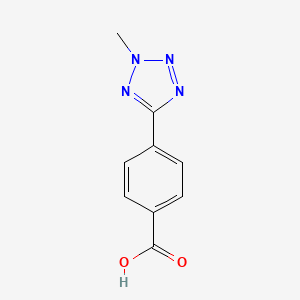

4-Fluoro-1H-benzimidazole is a fluorinated derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound serves as a core structure for various pharmaceuticals and exhibits a range of biological activities. It is often used as a building block for the synthesis of more complex molecules with potential therapeutic applications, such as antitumor, antimicrobial, and antileukemic agents .

Synthesis Analysis

The synthesis of fluorinated benzimidazole derivatives can be achieved through various methods. One approach involves the solid-phase synthesis using polymer-supported 4-fluoro-3-nitrobenzoic acid with a range of amines and aldehydes, which allows for the generation of diverse benzimidazole compounds under mild conditions . Another method includes microwave-assisted cyclocondensation, which has been optimized for the rapid synthesis of 2-([4-18F]fluorophenyl)benzimidazole, a compound with potential in pharmaceutical development . Additionally, the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles has been reported using microwave heating, demonstrating the efficiency of this technique in producing fluorinated benzimidazoles .

Molecular Structure Analysis

The molecular structure of 4-fluoro-1H-benzimidazole derivatives has been elucidated through various spectroscopic techniques, including FTIR, 1H NMR, and mass spectroscopy . X-ray crystallography has also been employed to determine the crystal and molecular structure of specific fluorobenzimidazole compounds, revealing details such as planarity of the benzimidazole ring and dihedral angles with substituent phenyl rings .

Chemical Reactions Analysis

Fluorinated benzimidazoles can undergo a variety of chemical reactions, which are essential for their transformation into biologically active compounds. For instance, the cyclocondensation reaction is a key step in the synthesis of benzimidazole derivatives . Additionally, the reactivity of these compounds allows for further functionalization, as seen in the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, where the fluorinated benzimidazole is reacted with iminoester hydrochlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-1H-benzimidazole derivatives are influenced by the presence of the fluorine atom, which can affect the compound's lipophilicity, stability, and reactivity. The introduction of fluorine into benzimidazole derivatives has been shown to enhance their biological activities, such as increasing their antitumor, antimicrobial, and antileukemic properties . The fluorine atom can also influence the compound's binding affinity to biological targets, making these derivatives valuable in drug design and development.

Applications De Recherche Scientifique

1. Fluorometric Determination of Zinc Ions

- Application Summary: 4-fluoro-1H-benzimidazole is used as a chemosensor for the fluorometric determination of Zinc ions . This is based on the Chelation–enhanced fluorescence effect .

- Methods of Application: A Schiff base chemosensor based on benzimidazole was synthesized. In an ethanol–water (1:1, v/v) medium on varying concentrations of Zn 2+ chemosensor exhibited a strong and quick turn on fluorescence response .

- Results: The binding constant and limit of detection for BMHM-Zn 2+ complexation were estimated to be 7.99×10^4 M −1 and 0.148 µM, respectively .

2. Anticancer Agents

- Application Summary: 4-fluoro-1H-benzimidazole is used in the synthesis of potential anticancer agents .

- Methods of Application: By reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, twenty-three compounds of benzimidazoles were obtained .

- Results: The SAR analysis of synthesized benzimidazoles on human lung (A549), breast (MDA-MB-231) and prostate (PC3) cancer cell lines showed that the presence of methyl group at 5 (6)-position on benzimidazole scaffold was a contributing factor influencing the anticancer activity .

3. Antioxidant Activities

Safety And Hazards

Propriétés

IUPAC Name |

4-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQMWOHZXVXIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323081 | |

| Record name | 4-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-1H-benzimidazole | |

CAS RN |

5847-89-2 | |

| Record name | 5847-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol](/img/structure/B1330590.png)

![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)

![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)

![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)

![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)